Cas no 121859-57-2 (5,6-Dichloro-1H-indole)

5,6-Dichloro-1H-indole is a halogenated indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the dichloro substitution on the indole ring, enhance reactivity and enable selective functionalization, making it valuable for constructing complex heterocyclic compounds. The compound exhibits high purity and stability, ensuring reliable performance in coupling reactions, cross-coupling methodologies, and medicinal chemistry applications. Its versatility allows for the synthesis of biologically active molecules, particularly in the development of agrochemicals and pharmacophores. Researchers favor 5,6-Dichloro-1H-indole for its consistent quality and compatibility with diverse synthetic protocols.
5,6-Dichloro-1H-indole structure
5,6-Dichloro-1H-indole structure
Product Name:5,6-Dichloro-1H-indole
CAS No:121859-57-2
MF:C8H5Cl2N
MW:186.037999868393
MDL:MFCD01075036
CID:63577
PubChem ID:10487776
Update Time:2025-06-08

5,6-Dichloro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5,6-DICHLOROINDOLE
    • 1H-Indole,5,6-dichloro
    • 5,6-Dichloro-1H-indole
    • 5,6-Dichloro-indole
    • 1H-Indole, 5,6-dichloro-
    • 1H-Indole,5,6-dichloro-
    • ILINOHVVKWYAFM-UHFFFAOYSA-N
    • FCH922390
    • PB23210
    • OR15747
    • AB1005642
    • AX8158633
    • AB0035214
    • ST24029234
    • X9507
    • AM20020306
    • D4924
    • 5,6-Dichloro-1H-indole; 5,6-Dichloroin
    • PS-3876
    • AKOS005258958
    • Z1201620800
    • 121859-57-2
    • EN300-122213
    • SY010727
    • SCHEMBL613747
    • 5,6-Dichloro Indole
    • MFCD01075036
    • FT-0647424
    • D-2100
    • 5 pound not6-Dichloro-1H-indole
    • MFCD1075036
    • CS-W019826
    • DTXSID90440698
    • MDL: MFCD01075036
    • Inchi: 1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
    • InChI Key: ILINOHVVKWYAFM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2C=CNC=2C=1)Cl

Computed Properties

  • Exact Mass: 184.98000
  • Monoisotopic Mass: 184.9799046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.479
  • Melting Point: 150.0 to 154.0 deg-C
  • Boiling Point: 331.3±22.0 °C at 760 mmHg
  • Flash Point: 184.3±7.9 °C
  • Refractive Index: 1.695
  • PSA: 15.79000
  • LogP: 3.47470

5,6-Dichloro-1H-indole Security Information

5,6-Dichloro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6-Dichloro-1H-indole Pricemore >>

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5,6-Dichloro-1H-indole Production Method

5,6-Dichloro-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:121859-57-2)5,6-Dichloro-1H-indole
Order Number:A846992
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):243.0
Email:sales@amadischem.com

Additional information on 5,6-Dichloro-1H-indole

Comprehensive Overview of 5,6-Dichloro-1H-indole (CAS No. 121859-57-2): Properties, Applications, and Research Insights

5,6-Dichloro-1H-indole (CAS No. 121859-57-2) is a halogenated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a dichlorinated indole compound, it serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Researchers and industries are increasingly exploring its potential in drug discovery, material science, and specialty chemicals, aligning with the growing demand for high-value heterocyclic compounds.

The molecular structure of 5,6-Dichloro-1H-indole features a fused benzene and pyrrole ring system with chlorine atoms at the 5- and 6-positions. This configuration enhances its reactivity, making it a valuable precursor for cross-coupling reactions and palladium-catalyzed transformations. Recent studies highlight its role in synthesizing indole-based pharmaceuticals, such as serotonin receptor modulators and kinase inhibitors, addressing trending topics like targeted cancer therapies and neurodegenerative disease research.

From an industrial perspective, 5,6-Dichloro-1H-indole is synthesized through optimized routes like the Fischer indole synthesis or electrophilic aromatic substitution. Its purity (>98%) and stability under controlled conditions make it suitable for scalable production. Environmental and regulatory considerations are also critical, with emphasis on green chemistry practices to minimize waste, reflecting the broader shift toward sustainable chemical manufacturing.

In agrochemical applications, this compound contributes to the design of novel pesticides and plant growth regulators. Its halogenated structure improves lipid solubility, enhancing bioavailability—a key factor in addressing modern challenges like pest resistance and crop yield optimization. These attributes resonate with current searches for eco-friendly agrochemicals and precision farming solutions.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing 5,6-Dichloro-1H-indole. Researchers frequently inquire about its spectral data and chromatographic methods, underscoring the need for accessible technical documentation. Storage recommendations typically include protection from light and moisture, with stability data being a common query among users.

The future of 5,6-Dichloro-1H-indole lies in interdisciplinary collaborations. Innovations in catalysis and process intensification may further reduce production costs, while its integration into high-throughput screening platforms could accelerate drug discovery. As interest in indole chemistry grows, this compound is poised to remain a focal point in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:121859-57-2)5,6-Dichloro-1H-indole
A846992
Purity:99%
Quantity:100g
Price ($):243.0
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